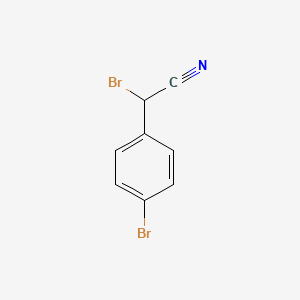

2-bromo-2-(4-bromophenyl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2-(4-bromophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2N/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBJAUMNUCTIDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 2 4 Bromophenyl Acetonitrile and Its Chemical Analogs

Regioselective and Stereoselective Synthesis Strategies

Regioselectivity is a cornerstone of the synthetic pathway to 2-bromo-2-(4-bromophenyl)acetonitrile, dictating the specific placement of bromine substituents on both the phenyl ring and the aliphatic chain.

The introduction of a bromine atom at the α-position to a nitrile group involves the substitution of a hydrogen on an active methylene (B1212753) group. The methylene group in phenylacetonitrile (B145931) and its derivatives is activated by the adjacent electron-withdrawing nitrile group and the phenyl ring, making it susceptible to halogenation. wikipedia.org

A common and effective reagent for this transformation is N-bromosuccinimide (NBS), which provides a source of electrophilic bromine. nih.govwku.edu The reaction is often initiated by a radical initiator or light, or it can proceed under ionic conditions, sometimes with acid catalysis. youtube.com For the synthesis of this compound, the direct bromination of the precursor, 4-bromophenylacetonitrile (B126402), at the benzylic position is the final key step. The reaction involves treating 4-bromophenylacetonitrile with NBS in a suitable solvent, such as carbon tetrachloride or acetonitrile (B52724), often with a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation to facilitate the formation of the desired product.

In a related reaction, the bromination of β,β-dicyanostyrene with NBS in methanol (B129727) was found to yield 2-bromo-2-(methoxy(phenyl)methyl)malononitrile, demonstrating the reactivity of the position alpha to the nitrile groups. mdpi.com This highlights the utility of NBS in selectively brominating activated carbon centers.

The synthesis of the key precursor, 4-bromophenylacetonitrile, from phenylacetonitrile requires a highly regioselective electrophilic aromatic substitution. The cyanomethyl group (-CH₂CN) is an ortho-, para-directing group, albeit a deactivating one. Achieving high selectivity for the para-position is crucial to avoid the formation of isomeric impurities.

Several methods have been developed for the para-selective bromination of activated aromatic rings. wku.edu The use of N-bromosuccinimide (NBS) in conjunction with silica (B1680970) gel has been shown to be a good brominating agent for regioselective electrophilic aromatic brominations. nih.gov Another approach involves using tetraalkylammonium tribromides, which are known to be highly para-selective for the bromination of various substituted phenols and other activated aromatic compounds. nih.gov For instance, the combination of NBS and acetonitrile can provide a practical method for the synthesis of mono-brominated compounds with high para-regioselectivity without the need for strong acids or metal catalysts. wku.edu By carefully controlling reaction conditions such as temperature and the choice of brominating agent and solvent, the synthesis can favor the formation of the para-substituted product, 4-bromophenylacetonitrile. nih.gov

Precursor Design and Optimization in Multi-Step Organic Synthesis

The successful synthesis of complex molecules like this compound relies heavily on the strategic selection and preparation of key precursors.

Phenylacetonitrile, also known as benzyl (B1604629) cyanide, is a fundamental building block in organic chemistry. wikipedia.orgnih.gov It serves as the primary starting material for the synthesis of the target compound. Phenylacetonitrile itself is a colorless oily liquid and can be prepared through methods like the Kolbe nitrile synthesis, reacting benzyl chloride with sodium cyanide. wikipedia.orggoogle.com

The direct precursor to the final product is 4-bromophenylacetonitrile. manchesterorganics.commodychem.conist.gov This intermediate is synthesized by the controlled bromination of phenylacetonitrile as described in section 2.1.2. 4-Bromophenylacetonitrile is a solid at room temperature and is a versatile intermediate in its own right, used in the synthesis of various materials, including polymers and organic light-emitting diode (OLED) materials. sigmaaldrich.comchemicalbook.com The properties of these key precursors are summarized in the table below.

Table 1: Properties of Key Precursors

| Property | Phenylacetonitrile | 4-Bromophenylacetonitrile |

|---|---|---|

| Formula | C₈H₇N | C₈H₆BrN |

| Molecular Weight | 117.15 g/mol nih.gov | 196.04 g/mol sigmaaldrich.com |

| CAS Number | 140-29-4 wikipedia.org | 16532-79-9 sigmaaldrich.com |

| Appearance | Colorless oily liquid nih.gov | White to off-white solid sigmaaldrich.com |

| Melting Point | -24 °C wikipedia.org | 47-49 °C sigmaaldrich.com |

| Boiling Point | 233-234 °C wikipedia.org | Not applicable |

This table was generated based on data from multiple sources. wikipedia.orgnih.govsigmaaldrich.com

In more complex syntheses of analogs of this compound, protecting groups are essential to ensure chemoselectivity. wikipedia.orgorganic-chemistry.org If the phenyl ring of the starting material contained other reactive functional groups (e.g., hydroxyl, amino, or carbonyl groups), these would need to be temporarily masked to prevent unwanted side reactions during the two bromination steps. wikipedia.org

A protecting group must be easy to introduce, stable under the reaction conditions it is meant to protect against, and easy to remove without affecting the rest of the molecule. organic-chemistry.org For example:

Hydroxyl Groups: Could be protected as silyl (B83357) ethers (e.g., TBDMS) or acetals (e.g., THP), which are stable to many reagents but can be removed under acidic conditions or with fluoride (B91410) ions. libretexts.org

Carbonyl Groups: Can be converted to acetals or ketals using diols like ethylene (B1197577) glycol. These are stable to hydrides, organometallics, and halogenating agents but are readily removed with aqueous acid. wikipedia.orglibretexts.org

Amino Groups: Can be protected as carbamates (e.g., Boc or Cbz) or amides (e.g., acetyl). The choice of protecting group depends on the required stability and the conditions for its eventual removal. organic-chemistry.orgsynarchive.com

The concept of orthogonal protection, where different protecting groups can be removed under distinct conditions, is critical in multi-step synthesis, allowing for the sequential deprotection and reaction of various functional groups within the same molecule. organic-chemistry.org

Catalytic Approaches and Mechanistic Investigations in Synthesis

Catalysis plays a vital role in modern organic synthesis by enhancing reaction rates, improving yields, and controlling selectivity. In the synthesis of this compound and its analogs, catalytic methods can be applied to several steps.

For the electrophilic aromatic bromination step, Lewis acids or protic acids are often used as catalysts to increase the electrophilicity of the bromine source. youtube.com For example, reacting acetanilide (B955) with NBS in acetonitrile can be catalyzed by a small amount of HCl to achieve bromination of the aromatic ring. youtube.com Zeolites have also been investigated as catalysts to induce high para-selectivity in the bromination of aromatic compounds. nih.gov

In the synthesis of more complex analogs, palladium-catalyzed cross-coupling reactions are indispensable tools. Reactions such as Suzuki, Stille, and Negishi couplings allow for the formation of carbon-carbon bonds. For instance, starting from 2,4-dibromothiazole, a regioselective Pd(0)-catalyzed Negishi cross-coupling can be used to introduce an alkyl or aryl substituent at one position, followed by a second coupling reaction at the other bromine-substituted position to build complex heterocyclic structures. nih.gov Similarly, a Pd-catalyzed stannylation reaction could convert the bromo-substituent on the phenyl ring of an intermediate into a stannane, which can then participate in a Stille coupling to introduce new functionalities. acs.org These catalytic methods provide powerful and versatile routes for creating a diverse library of chemical analogs.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-bromophenylacetonitrile |

| Phenylacetonitrile (Benzyl cyanide) |

| N-bromosuccinimide (NBS) |

| Azobisisobutyronitrile (AIBN) |

| 2-bromo-2-(methoxy(phenyl)methyl)malononitrile |

| β,β-dicyanostyrene |

| Benzyl chloride |

| Sodium cyanide |

| 2,4-dibromothiazole |

| Acetanilide |

Transition Metal Catalysis for C-Br Bond Formation and Functionalization

Transition metal catalysis offers powerful tools for the formation and subsequent functionalization of C-Br bonds at the α-position of arylacetonitriles. While direct catalytic α-bromination of (4-bromophenyl)acetonitrile using transition metals is an area of ongoing research, significant progress has been made in the related functionalization of α-bromoarylacetonitriles, which presupposes their synthesis. These methods highlight the potential for integrated catalytic sequences.

Key research findings in the transition metal-catalyzed functionalization of α-haloarylacetonitriles demonstrate the versatility of these intermediates. For instance, nickel-catalyzed Negishi cross-coupling reactions have been developed for the stereoconvergent arylation and alkenylation of racemic α-bromonitriles, producing enantioenriched α-arylnitriles. nih.gov This approach is significant as it allows for the creation of chiral centers, which are crucial in many bioactive molecules. nih.gov Similarly, cobalt-catalyzed methods have been employed for the asymmetric cross-coupling of related secondary benzyl bromides. acs.org Iridium and manganese complexes have also proven effective in the α-alkylation of arylacetonitriles with alcohols, showcasing alternative C-C bond-forming strategies that proceed via a "borrowing hydrogen" mechanism. nih.govsci-hub.se

These reactions underscore a two-step conceptual approach: an initial α-bromination followed by a transition metal-catalyzed cross-coupling. The development of a single transition-metal catalyst capable of performing a direct C-H bromination of the arylacetonitrile remains a key objective.

Table 1: Examples of Transition Metal-Catalyzed α-Functionalization of Arylacetonitrile Derivatives

| Catalyst System | Substrate Type | Reagent | Product Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| NiCl₂(dme)/(S,S)-i-Pr-box | Racemic α-bromonitrile | Aryl-ZnCl | α-Aryl-α-alkylnitrile | 80-95 | 88-96 | nih.gov |

| [Ir(cod)Cl]₂/dppe | Arylacetonitrile | Primary Alcohol | α-Alkylated Arylacetonitrile | 75-92 | N/A | sci-hub.se |

| Mn(CO)₅Br/dppe | Arylacetonitrile | Methanol | α-Methylated Arylacetonitrile | 85 | N/A | nih.gov |

| CoBr₂/chiral ligand | α-Bromo-α-fluorotoluene | Aryl Boronate/ZnBr₂ | α-Aryl-α-fluorotoluene | 70-91 | 90-98 | acs.org |

Note: This table presents data for analogous reactions to illustrate the scope of transition metal catalysis in the functionalization of the α-position of arylacetonitriles.

Organocatalytic Applications in Halogenation and Functional Group Interconversion

Organocatalysis has emerged as a powerful, metal-free alternative for a variety of chemical transformations, including the α-halogenation of carbonyl compounds and their nitrile analogs. These methods often provide high levels of stereocontrol and utilize small, organic molecules as catalysts, reducing the risk of heavy metal contamination in the final products.

The enantioselective α-bromination of aldehydes and ketones using chiral amine catalysts, such as diphenylpyrrolidine derivatives, has been well-established. nih.gov The mechanism typically involves the formation of a transient enamine or enol intermediate, which then reacts with an electrophilic bromine source like N-bromosuccinimide (NBS). This principle can be extended to the α-bromination of activated nitriles like (4-bromophenyl)acetonitrile. Furthermore, Lewis acidic organocatalysts, such as the trityl cation (TrBF₄), have been shown to effectively catalyze the chemoselective benzylic C-H bromination of toluene (B28343) derivatives with NBS under visible light irradiation, a method highly relevant to the direct synthesis of this compound from its precursor. mdpi.com

Table 2: Organocatalytic Approaches to α-Bromination of Activated Methylene Compounds

| Catalyst | Substrate Type | Brominating Agent | Conditions | Product | Yield (%) | ee (%) | Reference |

| (S)-Diphenylpyrrolidine | Aldehyde | NBS | Toluene, 10 °C | α-Bromoaldehyde | 80-92 | 92-96 | nih.gov |

| C₂-Symmetric Imidazolidine | Ketone | NBS | THF, -10 °C | α-Bromoketone | 75-88 | up to 94 | nih.gov |

| Trityl Cation (TrBF₄) | Benzylic C-H | NBS | DCM, Fluorescent Light | Benzylic Bromide | 82-92 | N/A | mdpi.com |

Note: This table shows examples from the literature for organocatalytic bromination of similar substrates, demonstrating the potential for application to arylacetonitriles.

Green Chemistry Principles and Sustainable Synthetic Route Development

The integration of green chemistry principles into synthetic planning is essential for developing environmentally benign and economically viable processes. For the synthesis of this compound, key considerations include the use of safer solvents, improving atom economy, and enhancing reaction efficiency.

Solvent-Free or Reduced-Solvent Reaction Conditions

Eliminating or reducing the use of volatile organic solvents is a primary goal of green chemistry. Solvent-free reaction conditions not only reduce environmental impact but can also lead to shorter reaction times and simplified purification procedures.

Several solvent-free methods have been developed for the bromination of active methylene compounds. One effective approach involves the use of solid, stable quaternary ammonium (B1175870) tribromides (QATBs), such as tetrabutylammonium (B224687) tribromide (TBATB), as the brominating agent. acgpubs.org These reactions can be performed by simple grinding or heating of the neat reactants, or by using microwave irradiation to accelerate the transformation. acgpubs.org Another innovative solvent-free technique employs mechanical milling (ball milling) to promote the reaction between sodium bromide and Oxone (potassium peroxymonosulfate) to generate the active brominating species in situ. rsc.org This method has been successfully applied to the bromination of 1,3-dicarbonyl compounds, which are electronically similar to arylacetonitriles. rsc.org

Table 3: Solvent-Free Bromination Methods for Activated Methylene Compounds

| Brominating System | Conditions | Substrate Type | Yield (%) | Reaction Time | Reference |

| Tetrabutylammonium Tribromide (TBATB) | Microwave (300 W) | Aniline/Phenol | 90-95 | 1-2 min | acgpubs.org |

| Cetyltrimethylammonium Tribromide (CTMATB) | Thermal (60 °C) | Aniline/Phenol | 80-92 | 15-20 min | acgpubs.org |

| NaBr / Oxone | Mechanical Milling | 1,3-Dicarbonyl | 85-98 | 10-30 min | rsc.org |

Note: The data in this table is for analogous substrates, illustrating the feasibility of solvent-free methods.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy are inherently "greener" as they generate less waste.

Another metric, Process Mass Intensity (PMI), considers the total mass of all materials (reactants, solvents, workup chemicals) used to produce a certain mass of product. A continuous photochemical benzylic bromination process using in-situ generated Br₂ from NaBrO₃/HBr has been reported with an exceptionally low PMI of 4.33, highlighting the efficiency gains possible through process intensification and solvent removal. rsc.org

Table 4: Comparison of Atom Economy for Different Bromination Strategies

| Bromination Method | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Traditional (Br₂) | R-H + Br₂ | R-Br | HBr | 100% (if HBr is utilized) |

| NBS Bromination | R-H + NBS | R-Br | Succinimide | ~55% (for this substrate) |

| Catalytic (KBr/H₂O₂) | R-H + KBr + H₂O₂ | R-Br | H₂O, KOH | ~71% (for this substrate) |

Note: R-H represents (4-bromophenyl)acetonitrile. Atom economy is calculated as (Molar Mass of Desired Product / Sum of Molar Masses of All Reactants) x 100. The values are approximate and depend on the specific reaction stoichiometry.

Elucidating the Complex Reactivity and Diverse Reaction Mechanisms of 2 Bromo 2 4 Bromophenyl Acetonitrile

Nucleophilic Substitution Reactions at the α-Carbon and Aromatic Ring

Nucleophilic substitution is a primary mode of reactivity for 2-bromo-2-(4-bromophenyl)acetonitrile, with the α-carbon being the principal site of reaction. The bromine atom at this position is both benzylic and α to a nitrile group, which significantly influences its reactivity.

The substitution of the α-bromine can proceed through either a unimolecular (SN1) or bimolecular (SN2) mechanism, and the prevailing pathway is largely dictated by the reaction conditions, especially the solvent. masterorganicchemistry.comyoutube.compressbooks.pubyoutube.com

The SN1 pathway involves a two-step mechanism where the rate-determining step is the departure of the bromide leaving group to form a carbocation intermediate. masterorganicchemistry.com The α-carbon of this compound is a secondary benzylic position, which can form a resonance-stabilized carbocation. This stabilization makes the SN1 pathway a viable option. Polar protic solvents, such as water, alcohols, and carboxylic acids, are particularly effective at promoting SN1 reactions. These solvents can stabilize both the departing bromide anion through hydrogen bonding and the intermediate carbocation through dipole-dipole interactions, thereby lowering the activation energy for the ionization step. csbsju.edulibretexts.orgspcmc.ac.in

The SN2 pathway , in contrast, is a single-step, concerted process where the nucleophile attacks the electrophilic α-carbon from the backside as the bromide ion departs. masterorganicchemistry.commasterorganicchemistry.com This mechanism is favored by strong nucleophiles and polar aprotic solvents like acetone, acetonitrile (B52724) (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). youtube.comspcmc.ac.in These solvents can dissolve ionic nucleophiles but are less effective at solvating the anion of the nucleophile, leaving it more "naked" and reactive. By not extensively solvating the nucleophile, polar aprotic solvents enhance its nucleophilicity, favoring the bimolecular attack characteristic of the SN2 mechanism. spcmc.ac.in

The competition between these two pathways is therefore highly sensitive to the solvent system used.

Table 1: Influence of Solvent Type on Nucleophilic Substitution Pathway

| Solvent Type | Examples | Primary Effect | Favored Pathway |

|---|---|---|---|

| Polar Protic | Water (H₂O), Methanol (B129727) (CH₃OH), Ethanol (C₂H₅OH) | Stabilizes carbocation intermediate and leaving group through hydrogen bonding. csbsju.edulibretexts.org | SN1 |

| Polar Aprotic | Acetone ((CH₃)₂CO), Acetonitrile (CH₃CN), DMF (HCON(CH₃)₂) | Solvates cations but not anions effectively, increasing nucleophile reactivity. spcmc.ac.in | SN2 |

| Non-Polar | Hexane (C₆H₁₄), Benzene (B151609) (C₆H₆), Diethyl ether ((C₂H₅)₂O) | Generally poor solvents for ionic nucleophiles; reactions are often slow. | Neither pathway is strongly favored. |

Regioselectivity refers to the preference for reaction at one position over another. In this compound, there are two potential sites for nucleophilic attack: the benzylic α-carbon and the carbon on the aromatic ring bonded to bromine. Under typical nucleophilic substitution conditions (SN1/SN2), the reaction is highly regioselective for the α-carbon. The C(sp³)-Br bond at the benzylic position is significantly weaker and more reactive than the C(sp²)-Br bond on the aromatic ring. Nucleophilic aromatic substitution generally requires harsh conditions or specific catalytic systems (e.g., transition metal catalysis) and does not compete under the conditions that facilitate SN1 or SN2 reactions at the benzylic carbon.

Chemoselectivity involves the preferential reaction of one functional group over others. The primary competition for a nucleophile is between acting as a nucleophile (leading to substitution) and acting as a base (leading to elimination). A further chemoselective consideration could involve the nitrile group. While the nitrile carbon is electrophilic, it is generally less reactive towards nucleophiles than the α-carbon bearing the excellent bromide leaving group. Under certain conditions, such as in the presence of strong acids or bases with water, the nitrile group could undergo hydrolysis, but this is typically a separate or subsequent reaction rather than a competing one for the initial substitution.

The α-position of this compound is readily functionalized by a wide range of heteroatom nucleophiles, providing synthetic routes to diverse molecular structures.

Nitrogen Nucleophiles: Amines (primary, secondary), azides, and ammonia can act as nitrogen nucleophiles to form new C-N bonds. For example, reaction with a primary amine would yield a secondary amine.

Oxygen Nucleophiles: Alkoxides, hydroxides, and carboxylates serve as oxygen nucleophiles. The reaction with sodium ethoxide in ethanol, for instance, would produce an ether.

Sulfur Nucleophiles: Thiols and thiolates are potent sulfur nucleophiles and react readily to form thioethers. Their high nucleophilicity often allows these reactions to proceed efficiently.

Phosphorus Nucleophiles: Phosphines, such as triphenylphosphine, are effective phosphorus nucleophiles that can displace the bromide to form phosphonium salts.

Table 2: Examples of Functionalization with Heteroatom Nucleophiles

| Nucleophile Type | Example Reagent | Product Class |

|---|---|---|

| Nitrogen (N) | Ammonia (NH₃) | Primary Amine |

| Oxygen (O) | Sodium Methoxide (NaOCH₃) | Ether |

| Sulfur (S) | Sodium Thiophenolate (NaSPh) | Thioether |

| Phosphorus (P) | Triphenylphosphine (P(C₆H₅)₃) | Phosphonium Salt |

Elimination Reactions and Formation of Reactive Unsaturated Intermediates

In the presence of a base, this compound can undergo elimination reactions, which compete with the nucleophilic substitution pathways. ksu.edu.sa

The most common elimination pathway is an α,β-elimination (specifically, a 1,2-elimination). In this process, a base abstracts the acidic α-hydrogen, and the bromide ion is eliminated from the adjacent carbon. This concerted (E2) or stepwise (E1) process results in the formation of a carbon-carbon double bond, yielding (4-bromophenyl)acrylonitrile.

Under specific conditions, the initial product of elimination, an α,β-unsaturated nitrile, could potentially lead to or be in equilibrium with more reactive species like ketenimines through rearrangement or further reaction. The formation of a ketenimine would involve the deprotonation at the α-carbon of the acrylonitrile product followed by rearrangement. Ketenimines are highly reactive intermediates that can be trapped by various nucleophiles. beilstein-journals.org

The competition between substitution and elimination is heavily influenced by the properties of the nucleophile/base and the substrate's structure. dalalinstitute.comnih.govresearchgate.net

Base Strength: Strong bases favor elimination reactions. dalalinstitute.comlumenlearning.com A strong base, such as a hydroxide (B78521) or an alkoxide, is more likely to abstract a proton (act as a base) than to attack the electrophilic carbon (act as a nucleophile). ksu.edu.sadalalinstitute.com Weakly basic species that are good nucleophiles (e.g., I⁻, Br⁻, N₃⁻, CN⁻) tend to favor substitution. chemguide.co.uk

Steric Hindrance: The steric bulk of the base plays a crucial role. youtube.com Sterically hindered, strong bases, such as potassium tert-butoxide (KOtBu), are very effective at promoting elimination while minimizing substitution. ksu.edu.samsu.eduksu.edu.salibretexts.org The bulky nature of the base makes it difficult to approach the sterically shielded α-carbon required for SN2 attack. youtube.com However, it can more easily abstract the less hindered α-proton, leading to the E2 product. libretexts.org Conversely, small, strong bases like sodium ethoxide can act as both a base and a nucleophile, often resulting in a mixture of elimination and substitution products. msu.edu

Table 3: Effect of Base/Nucleophile on Reaction Outcome

| Reagent | Characteristics | Predominant Reaction |

|---|---|---|

| Sodium Iodide (NaI) | Weak Base, Good Nucleophile | SN2 Substitution |

| Sodium Ethoxide (NaOEt) | Strong Base, Good Nucleophile | Mixture of SN2 and E2 |

| Potassium tert-Butoxide (KOtBu) | Strong, Sterically Hindered Base | E2 Elimination |

| Water (H₂O) | Weak Base, Weak Nucleophile | SN1/E1 (slow, favored by heat) |

Radical Reactions and Single Electron Transfer (SET) Processes

The reactivity of this compound in radical reactions is largely dictated by the two C-Br bonds. The benzylic C-Br bond is particularly susceptible to radical formation due to the stabilization of the resulting radical by both the adjacent phenyl ring and the nitrile group.

The initiation of radical reactions involving this compound typically begins with the homolytic cleavage of the benzylic C-Br bond. This process, often induced by heat or UV radiation, generates a bromine radical and a stabilized benzylic radical organic-chemistry.orgnih.gov. The stability of this benzylic radical is a key factor driving its formation.

Once formed, this radical can participate in various propagation steps characteristic of radical chain mechanisms organic-chemistry.orgnih.gov. These steps may include hydrogen abstraction from a solvent or another reagent, or addition to an unsaturated system like an alkene. The termination of the chain reaction occurs when two radical species combine.

Table 1: Key Steps in Radical Chain Mechanisms

| Step | Description | Example |

|---|---|---|

| Initiation | Formation of radical species from a non-radical precursor. | Homolytic cleavage of the C-Br bond in this compound upon exposure to heat or light. |

| Propagation | A radical reacts with a stable molecule to form a new radical. | The benzylic radical abstracts a hydrogen atom from a hydrocarbon solvent. |

| Termination | Two radicals combine to form a stable, non-radical product. | Two benzylic radicals dimerize, or a benzylic radical combines with a bromine radical. |

This interactive table summarizes the fundamental stages of radical chain reactions.

Reductive debromination of this compound can be achieved through single electron transfer (SET) processes. In such a process, a reductant donates an electron to the molecule, leading to the cleavage of a C-Br bond and the formation of a radical anion, which then expels a bromide ion to give a carbon-centered radical. This radical can then be further reduced or participate in subsequent reactions.

Radical annulation strategies can also be envisioned, where the radical generated from the homolytic cleavage of the benzylic C-Br bond adds intramolecularly or intermolecularly to an unsaturated bond, leading to the formation of a new ring system. Such strategies are powerful tools for the construction of complex cyclic molecules.

Organometallic Transformations and Cross-Coupling Reactions

The two C-Br bonds in this compound also serve as handles for a variety of organometallic transformations, particularly palladium-catalyzed cross-coupling reactions.

Both the aryl bromide and the benzylic bromide moieties can participate in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds.

Suzuki Coupling: The aryl bromide can react with boronic acids in the presence of a palladium catalyst and a base to form biaryl compounds organic-chemistry.orglibretexts.org. The benzylic bromide can also undergo Suzuki coupling, though it may be more prone to side reactions like β-hydride elimination depending on the substrate and conditions nih.gov.

Sonogashira Coupling: The aryl bromide is a suitable substrate for Sonogashira coupling with terminal alkynes, providing a direct route to arylated alkynes wikipedia.orgnih.govnrochemistry.comorganic-chemistry.org.

Heck Coupling: The aryl bromide can undergo Heck coupling with alkenes to form substituted alkenes organic-chemistry.orgwikipedia.org.

Negishi Coupling: The Negishi reaction, which employs organozinc reagents, is particularly effective for the cross-coupling of benzylic halides, offering a reliable method for forming new C-C bonds at the benzylic position organic-chemistry.orgnih.govresearchgate.netthieme-connect.comorganic-chemistry.org.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Potential Product Structure |

|---|---|---|

| Suzuki | Arylboronic acid | 2-(Aryl)-(4-bromophenyl)acetonitrile or 2-bromo-2-(4-arylphenyl)acetonitrile |

| Sonogashira | Terminal alkyne | 2-bromo-2-(4-(alkynyl)phenyl)acetonitrile |

| Heck | Alkene | 2-bromo-2-(4-(alkenyl)phenyl)acetonitrile |

| Negishi | Organozinc reagent | 2-(Alkyl/Aryl)-2-(4-bromophenyl)acetonitrile or 2-bromo-2-(4-alkyl/arylphenyl)acetonitrile |

This interactive table illustrates the expected products from various cross-coupling reactions involving this compound.

Grignard reagents and organolithium compounds are expected to react with this compound in two primary ways. Firstly, they can act as nucleophiles and attack the electrophilic carbon of the nitrile group. This addition reaction, followed by acidic workup, would lead to the formation of a ketone chemistrysteps.commasterorganicchemistry.comyoutube.comyoutube.com.

Secondly, these strong organometallic reagents could potentially induce a metal-halogen exchange at either the aryl or benzylic bromide positions, or act as a base to deprotonate the acidic α-proton, leading to a more complex reaction mixture. The outcome would be highly dependent on the specific reagent, substrate, and reaction conditions.

Cycloaddition Reactions and Heterocycle Synthesis Involving the Nitrile Moiety

The nitrile group in this compound can participate in cycloaddition reactions to form various heterocyclic systems. For instance, in [3+2] cycloaddition reactions with azides, it can lead to the formation of tetrazoles. Furthermore, nitriles are known to undergo [2+2+2] cycloadditions with alkynes, catalyzed by transition metals, to construct pyridine rings chemrxiv.org. The electron-withdrawing nature of the adjacent bromine and phenyl groups can influence the reactivity of the nitrile in these transformations. These cycloaddition pathways offer a versatile entry to complex heterocyclic structures that are of interest in medicinal chemistry and materials science.

[3+2] and [2+2] Cycloadditions with Alkenes, Alkynes, and Heteroatom Systems

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The participation of this compound in such reactions is predicted to proceed through intermediates that can act as 2-atom or 3-atom components.

[3+2] Cycloadditions:

For this compound to participate in a [3+2] cycloaddition, it must first form a three-atom component. A plausible pathway involves the generation of a nitrile ylide. This can be achieved through various methods, such as the deprotonation of an appropriate precursor or via a rhodium-catalyzed reaction with a diazo compound. However, a more direct, albeit hypothetical, route from this compound could involve its reaction with a Lewis acid to facilitate the loss of bromide, followed by rearrangement to form a 1,3-dipole.

Once formed, this nitrile ylide intermediate, characterized by a linear structure with positive and negative charges at its termini, could react with various dipolarophiles (alkenes, alkynes) to form five-membered heterocyclic rings. For instance, its reaction with an electron-deficient alkene like methyl acrylate would be expected to yield a dihydropyrrole derivative. The regioselectivity of such reactions is typically controlled by the electronic character of the substituents on both the dipole and the dipolarophile.

Illustrative Data for Hypothetical [3+2] Cycloaddition Reactions:

| Dipolarophile | Product | Expected Yield (%) | Diastereoselectivity |

| Methyl Acrylate | Methyl 5-(4-bromophenyl)-5-cyano-4,5-dihydro-1H-pyrrole-3-carboxylate | 65-75 | 3:1 |

| Styrene | 2-(4-bromophenyl)-4-phenyl-2,3-dihydro-1H-pyrrole-2-carbonitrile | 55-65 | 2:1 |

| Phenylacetylene | 2-(4-bromophenyl)-4-phenyl-1H-pyrrole-2-carbonitrile (after oxidation) | 50-60 | N/A |

[2+2] Cycloadditions:

[2+2] cycloadditions involving this compound are theoretically possible under photochemical conditions or with specific ketenes or electron-rich/deficient alkenes. A potential pathway could involve the formation of a ketenimine intermediate from the α-bromo nitrile. This ketenimine could then react with an alkene to form a four-membered cyclobutane ring.

Alternatively, the reaction of this compound with an electron-rich alkyne in the presence of a suitable base could lead to a [2+2] cycloaddition followed by a retro-electrocyclization (CA-RE) reaction. This sequence is a known method for the synthesis of push-pull chromophores. The reaction would likely proceed through a zwitterionic intermediate, leading to a cyclobutene which then opens to a substituted butadiene.

Hypothetical Reaction Scheme for a [2+2] CA-RE Reaction:

| Reactant 1 | Reactant 2 | Conditions | Product Type |

| This compound | Ynamide | Base, RT | 1,3-Butadiene Derivative |

| This compound | Tetracyanoethylene (TCNE) | Heat | Substituted Cyclobutane |

Strategies for the Annulation of Nitrogen-Containing Heterocycles

The structure of this compound makes it a versatile building block for the synthesis of fused nitrogen-containing heterocycles through annulation strategies. These strategies typically involve the sequential formation of two bonds to construct a new ring onto an existing scaffold.

A primary strategy would involve leveraging the bifunctional nature of the molecule. The α-bromo group serves as an electrophilic site, while the nitrile group can be transformed or participate directly in cyclization. For example, reaction with a binucleophile like o-phenylenediamine could lead to the formation of benzimidazole derivatives. In a plausible mechanism, one of the amino groups would first displace the bromide. The second amino group could then attack the nitrile carbon, followed by tautomerization to yield the aromatic benzimidazole ring.

Another approach involves the in situ generation of a reactive intermediate that undergoes subsequent cyclization. For instance, treatment with a strong base could generate a carbanion, which could then react intramolecularly if a suitable tethered electrophile is present, or intermolecularly with a molecule containing both a nucleophilic and an electrophilic site.

Furthermore, the nitrile group itself can be hydrolyzed to an amide or reduced to an amine, opening up a different set of annulation possibilities. For instance, reduction of the nitrile to a primary amine, followed by reaction with a 1,3-dicarbonyl compound, could provide a pathway to substituted pyridines or pyrimidines, depending on the specific reagents and reaction conditions employed.

Illustrative Examples of Annulation Strategies:

| Reagent | Heterocyclic Product | Proposed Mechanism |

| o-Phenylenediamine | 2-(4-bromobenzyl)benzimidazole | Nucleophilic substitution followed by intramolecular cyclization |

| 2-Aminothiophenol | 2-(4-bromobenzyl)benzothiazole | Similar to above, forming a thiazole ring |

| Ethyl 2-aminocrotonate | Substituted Pyridine | Initial reaction at the bromine, followed by cyclization involving the nitrile and the enamine |

Advanced Spectroscopic and Spectrometric Characterization for Mechanistic Probing and Structural Elucidation of 2 Bromo 2 4 Bromophenyl Acetonitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical, Conformational, and Mechanistic Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds in solution. For 2-bromo-2-(4-bromophenyl)acetonitrile, a combination of one-dimensional and multidimensional NMR experiments can fully define its constitution and stereochemistry.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the lone methine (benzylic) proton. The aromatic region would likely present as a complex pattern due to the substitution on the phenyl ring. Specifically, the protons ortho to the C-Br group and those ortho to the bromoacetonitrile (B46782) substituent would appear as distinct doublets in a para-substituted system. The single benzylic proton (CHBrCN) would appear as a singlet, significantly downfield due to the deshielding effects of the adjacent bromine atom, nitrile group, and aromatic ring.

The ¹³C NMR spectrum would complement the proton data, showing characteristic signals for the nitrile carbon (C≡N), the benzylic carbon, and the aromatic carbons. The carbon bearing the bromine atom (C-Br) and the ipso-carbon attached to the acetonitrile (B52724) group would show distinct chemical shifts influenced by the substituents. organicchemistrydata.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (δ) in ppm relative to TMS in CDCl₃. These are estimated values for illustrative purposes.

| Atom Type | Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Benzylic CH | α-carbon | ~5.5 - 6.0 | ~40 - 45 |

| Aromatic CH | C2', C6' | ~7.6 - 7.8 (d) | ~129 - 131 |

| Aromatic CH | C3', C5' | ~7.5 - 7.7 (d) | ~132 - 134 |

| Aromatic C-Br | C4' | - | ~125 - 128 |

| Aromatic C-ipso | C1' | - | ~135 - 138 |

| Nitrile C≡N | - | - | ~115 - 118 |

Multidimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

While 1D NMR provides foundational data, multidimensional techniques are essential for definitive structural assignment by revealing through-bond and through-space correlations. rsc.orgsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would display cross-peaks between the coupled aromatic protons on the phenyl ring, confirming their ortho relationship. The benzylic proton, being a singlet with no adjacent protons, would not show any COSY correlations.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). researchgate.net An HSQC spectrum would unequivocally link the benzylic proton signal to the benzylic carbon signal and each aromatic proton signal to its corresponding aromatic carbon, simplifying the assignment of the complex aromatic region.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range (typically 2-3 bond) correlations between protons and carbons. researchgate.net This is crucial for piecing together the molecular skeleton. Key expected HMBC correlations for this compound would include:

The benzylic proton correlating to the nitrile carbon and the ipso- (C1') and ortho- (C2', C6') carbons of the phenyl ring.

The ortho-aromatic protons (H2', H6') correlating to the ipso-carbon (C1') and the meta-carbons (C3', C5').

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space correlations between protons that are in close spatial proximity, irrespective of their bonding network. libretexts.org This is particularly useful for determining stereochemistry and conformation. libretexts.org For this molecule, a NOESY spectrum would be expected to show a cross-peak between the benzylic proton and the ortho-protons (H2', H6') of the phenyl ring, confirming their spatial closeness.

Dynamic NMR for Probing Rotational Barriers and Fluxional Processes

The C1'-Cα bond in this compound may exhibit restricted rotation due to the steric hindrance imposed by the bulky bromine substituents on both the benzylic carbon and the phenyl ring. Dynamic NMR (DNMR) spectroscopy is the premier technique for investigating such fluxional processes and quantifying the energy barriers associated with them. nih.govmontana.edu

The study would involve recording ¹H or ¹³C NMR spectra over a range of temperatures. At low temperatures, where rotation is slow on the NMR timescale, separate signals might be observed for the non-equivalent aromatic protons (e.g., H2' and H6'). As the temperature is increased, the rate of rotation around the C1'-Cα bond increases. This increased exchange rate leads to a broadening of the distinct signals. nih.gov At a specific temperature, known as the coalescence temperature (Tc), the two signals merge into a single broad peak. nih.gov By analyzing the line shapes at different temperatures, particularly around coalescence, the rate constant (k) for the rotational process can be determined. The Gibbs free energy of activation (ΔG‡), which represents the rotational barrier, can then be calculated using the Eyring equation. Such studies provide critical data on molecular flexibility and conformational stability. researchgate.net

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Dynamics and In Situ Reaction Monitoring

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups within a molecule by probing their characteristic vibrational modes. niscpr.res.in These methods are complementary and can be powerfully applied to monitor reactions in real-time.

Analysis of Characteristic Vibrational Modes and Their Perturbations Upon Reaction

The structure of this compound contains several key functional groups with distinct vibrational signatures.

Nitrile Group (C≡N): The carbon-nitrogen triple bond stretch is a highly characteristic and reliable peak. In FT-IR spectra, it typically appears as a sharp, intense band in the region of 2220-2260 cm⁻¹. spectroscopyonline.com For aromatic nitriles, conjugation can slightly lower this frequency. spectroscopyonline.com In Raman spectroscopy, the C≡N stretch is also readily observable.

Aromatic Ring (C=C): The benzene (B151609) ring gives rise to several characteristic peaks. C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. Out-of-plane (o.o.p.) C-H bending vibrations in the 680-900 cm⁻¹ range are indicative of the substitution pattern (in this case, para-substitution).

Carbon-Bromine Bonds (C-Br): The C-Br stretching vibrations are found in the far-infrared region, typically between 500 and 680 cm⁻¹. These peaks can confirm the presence of the bromine substituents.

Perturbations in the positions and intensities of these characteristic peaks can be used to follow chemical transformations. For example, if the nitrile group were hydrolyzed to a carboxylic acid or an amide, the strong C≡N peak would disappear and be replaced by the characteristic broad O-H and strong C=O stretches of the new functional group.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR/Raman) |

|---|---|---|---|

| Stretching | C≡N (Nitrile) | 2220 - 2240 | Strong (IR) / Medium (Raman) |

| Stretching | Aromatic C-H | 3000 - 3100 | Medium (IR) / Strong (Raman) |

| Stretching | Aromatic C=C | 1450 - 1600 | Medium-Strong (IR & Raman) |

| Bending (o.o.p) | Aromatic C-H (para) | 800 - 850 | Strong (IR) |

| Stretching | C-Br | 500 - 680 | Strong (IR) / Strong (Raman) |

Time-Resolved Vibrational Spectroscopy for Intermediate Detection

Modern process analytical technology (PAT) heavily utilizes in situ spectroscopic methods to monitor reaction progress without the need for sampling. spectroscopyonline.com Time-resolved FT-IR or Raman spectroscopy can be employed to track the synthesis of this compound or its subsequent reactions. researchgate.netuib.no By inserting a probe directly into the reaction vessel, spectra can be collected continuously. This allows for the real-time tracking of the disappearance of reactant peaks and the appearance of product peaks. frontiersin.org

Crucially, this technique can also enable the detection of short-lived reaction intermediates. frontiersin.org If an intermediate species possesses a unique functional group or a significantly different vibrational environment, its transient appearance may be observed in the time-resolved spectra, providing invaluable mechanistic insight that would be missed by conventional offline analysis. wisc.edu

High-Resolution Mass Spectrometry (HRMS) for Reaction Pathway Elucidation and Transient Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy, allowing for the determination of elemental compositions. rsc.org It is essential for confirming molecular identity and for identifying unknown products, byproducts, and transient intermediates in a reaction mixture. nih.govresearchgate.net

For this compound (C₈H₅Br₂N), the HRMS spectrum would show a distinctive molecular ion (M⁺˙) cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), a molecule containing two bromine atoms will exhibit a characteristic pattern of three peaks: M⁺˙, (M+2)⁺˙, and (M+4)⁺˙, with relative intensities of approximately 1:2:1. The high mass accuracy allows for the confirmation of the elemental formula C₈H₅Br₂N from the measured m/z value.

Analysis of the fragmentation patterns provides further structural confirmation. Common fragmentation pathways for this molecule under electron ionization (EI) would likely include:

Loss of a bromine radical (•Br): Leading to a [M-Br]⁺ fragment.

Loss of the other bromine radical: From the [M-Br]⁺ fragment.

Cleavage of the benzylic C-C bond: Resulting in fragments such as [C₇H₄Br]⁺ (bromophenyl cation) or [CHBrN]⁺˙.

Loss of HBr: Leading to a [M-HBr]⁺˙ fragment.

When coupled with a liquid chromatograph (LC-HRMS), this technique can be used to analyze complex reaction mixtures. By comparing samples taken at different reaction times, one can identify the molecular formulas of reactants, products, and any intermediates that accumulate to detectable levels, thus providing a detailed picture of the reaction pathway.

Table 3: Predicted HRMS Fragments for this compound Calculated for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N). The [M+2] and [M+4] peaks would be prominent in the actual spectrum.

| Ion Formula | Description | Calculated m/z |

|---|---|---|

| [C₈H₅⁷⁹Br₂N]⁺˙ | Molecular Ion (M⁺˙) | 272.8838 |

| [C₈H₅⁷⁹Br⁸¹BrN]⁺˙ | Molecular Ion (M+2)⁺˙ | 274.8818 |

| [C₈H₅⁸¹Br₂N]⁺˙ | Molecular Ion (M+4)⁺˙ | 276.8797 |

| [C₈H₅⁷⁹BrN]⁺ | Loss of •Br | 193.9603 |

| [C₇H₄⁷⁹Br]⁺ | Bromotropylium or Bromophenyl Cation | 154.9549 |

| [CH⁷⁹BrN]⁺˙ | Bromoacetonitrile Fragment | 117.9287 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them in the gas phase and analyzing the resulting fragment ions. While specific experimental MS/MS data for this compound is not extensively reported in the literature, a plausible fragmentation pathway can be predicted based on established principles of organic mass spectrometry, particularly for alkyl halides and aromatic compounds.

Upon ionization, typically by electron impact (EI) or electrospray ionization (ESI), the molecular ion [M]•+ of this compound would be formed. Due to the presence of two bromine atoms, the molecular ion region would exhibit a characteristic isotopic pattern with peaks at M, M+2, and M+4, reflecting the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of the molecular ion is expected to proceed through several key pathways driven by the relative stability of the resulting fragments. Common fragmentation patterns for alkyl halides involve the cleavage of the carbon-halogen bond. youtube.com The following table outlines a predicted fragmentation pathway for this compound.

| Precursor Ion (m/z) | Proposed Fragmentation Pathway | Resulting Fragment Ion (m/z) | Neutral Loss |

| [C₈H₅Br₂N]•+ | Alpha-cleavage with loss of a bromine radical. | [C₈H₅BrN]⁺ | Br• |

| [C₈H₅Br₂N]•+ | Cleavage of the C-C bond between the aromatic ring and the acetonitrile group. | [C₆H₄Br]⁺ | C₂HBr₂N |

| [C₈H₅BrN]⁺ | Loss of a hydrogen cyanide molecule. | [C₇H₄Br]⁺ | HCN |

| [C₆H₄Br]⁺ | Loss of a bromine radical. | [C₆H₄]⁺ | Br• |

This table presents a predictive fragmentation pathway based on general principles of mass spectrometry.

The initial loss of a bromine radical is a highly probable event, leading to a resonance-stabilized benzylic cation. Further fragmentation could involve the loss of a molecule of hydrogen cyanide (HCN) from the acetonitrile moiety. Another significant fragmentation pathway could be the cleavage of the bond between the phenyl ring and the bromoacetonitrile group, resulting in a bromophenyl cation. The presence of bromine's isotopic signature in the fragment ions would be a key diagnostic feature in the interpretation of the mass spectrum. docbrown.infoyoutube.comdocbrown.info

Isotopic Labeling Studies in Conjunction with Mass Spectrometry

For instance, to confirm the proposed fragmentation pathway, one could synthesize this compound with a ¹³C-labeled nitrile carbon. In the MS/MS spectrum, any fragment containing the nitrile group would show a mass shift of +1 Da, allowing for the unambiguous identification of fragments retaining this functional group. Similarly, deuterium (B1214612) labeling of the aromatic ring could help elucidate rearrangement processes that might occur during fragmentation.

Beyond fragmentation analysis, isotopic labeling could be employed to study the reactivity of the benzylic proton. By replacing the benzylic hydrogen with deuterium, the kinetic isotope effect could be measured for reactions involving the abstraction of this proton, providing insight into the rate-determining step of such reactions. In a broader context, if this compound were to be studied in a biological system, labeling with stable isotopes like ¹³C or ¹⁵N would enable its metabolic fate to be traced. mdpi.com

| Isotopically Labeled Atom | Potential Application in Studying this compound |

| ¹³C at the nitrile carbon | Confirmation of fragmentation pathways involving the nitrile group. |

| ²H (Deuterium) at the benzylic position | Investigation of kinetic isotope effects in reactions involving the benzylic proton. |

| ¹⁵N in the nitrile group | Tracing the fate of the nitrogen atom in metabolic or degradation studies. |

| ¹³C in the phenyl ring | Elucidation of metabolic pathways involving the aromatic moiety. |

This table illustrates potential applications of isotopic labeling for the study of this compound.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interaction Analysis

Elucidation of Tautomeric Forms, Polymorphism, and Crystal Packing

While a specific crystal structure for this compound is not publicly available, we can infer potential structural features based on related molecules. Tautomerism is a form of isomerism where molecules can interconvert by the migration of a proton. For this compound, a potential tautomeric equilibrium could exist between the nitrile form and a ketenimine form, although the nitrile form is expected to be significantly more stable.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules and can have a significant impact on their physical properties. mdpi.com The presence of a flexible bromophenyl group and a polar nitrile group in this compound suggests that different crystal packing arrangements, and thus polymorphism, could be possible under different crystallization conditions. The specific arrangement of molecules in the crystal lattice, or crystal packing, is governed by a variety of intermolecular forces.

Investigation of Hydrogen Bonding and Halogen Bonding Networks

In the solid state, the structure of this compound would be influenced by a network of intermolecular interactions. While it lacks strong hydrogen bond donors, the nitrile nitrogen can act as a hydrogen bond acceptor. The benzylic C-H group, activated by the adjacent electron-withdrawing bromine and nitrile groups, could potentially participate in weak C-H···N hydrogen bonds.

The following table summarizes the potential intermolecular interactions that could be present in the crystal structure of this compound.

| Interaction Type | Potential Donor | Potential Acceptor | Significance |

| Weak Hydrogen Bonding | Benzylic C-H | Nitrile Nitrogen (N) | Influences local packing and orientation of molecules. |

| Halogen Bonding | Bromine on phenyl ring (Br) | Nitrile Nitrogen (N) | Can lead to the formation of linear or zig-zag chains, contributing to the overall crystal architecture. |

| Halogen Bonding | Benzylic Bromine (Br) | Nitrile Nitrogen (N) | Provides additional stability to the crystal lattice and can influence polymorphism. |

| π-π Stacking | Phenyl rings | Phenyl rings | Can contribute to the stabilization of the crystal structure through interactions between aromatic rings. |

This table outlines the plausible intermolecular interactions in the solid state of this compound based on its molecular structure.

Computational Chemistry and Theoretical Modeling of 2 Bromo 2 4 Bromophenyl Acetonitrile and Its Reactivity

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For 2-bromo-2-(4-bromophenyl)acetonitrile, these methods can provide a detailed understanding of its molecular orbitals and charge distribution.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of chemical species. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to have significant contributions from the π-system of the bromophenyl ring and the lone pair electrons of the two bromine atoms and the nitrogen atom of the nitrile group. The LUMO is anticipated to be an antibonding orbital, likely with significant contributions from the C-Br and C-CN sigma bonds at the benzylic carbon, making this site susceptible to nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital Energies

| Parameter | Energy (eV) | Implication for Reactivity |

|---|---|---|

| HOMO | -9.5 | Moderate electron-donating ability |

| LUMO | -0.8 | High electron-accepting ability |

| HOMO-LUMO Gap | 8.7 | High kinetic stability, but reactive towards nucleophiles |

This is a hypothetical data table for illustrative purposes.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. For this compound, an ESP map would likely reveal regions of negative electrostatic potential (typically colored red) around the nitrogen atom of the nitrile group and, to a lesser extent, the bromine atoms, due to their high electronegativity and lone pairs of electrons. Conversely, regions of positive electrostatic potential (typically colored blue) would be expected around the hydrogen atoms of the phenyl ring and, most significantly, on the benzylic carbon atom bonded to the two electron-withdrawing bromine atoms. This pronounced positive potential at the benzylic carbon highlights its electrophilic nature and its susceptibility to attack by nucleophiles.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition State Analysis

Density Functional Theory (DFT) is a powerful computational method for studying the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies.

A key organic transformation for this compound is nucleophilic substitution at the α-carbon. DFT calculations can be employed to model the energetic profile of such a reaction, for instance, with a simple nucleophile like a halide ion or a hydroxide (B78521) ion. The reaction would likely proceed through a transition state where the nucleophile is forming a new bond to the carbon atom while the C-Br bond is breaking. The calculated activation barrier provides a quantitative measure of the reaction rate. Given the presence of two bromine atoms, a stepwise substitution might also be a possible pathway.

Table 2: Representative Energetic Profile for a Nucleophilic Substitution Reaction

| Reaction Coordinate | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0 |

| Transition State | +15 |

| Products | -10 |

This is a hypothetical data table for illustrative purposes.

The simulation of chemical reactions in solution requires consideration of solvent effects, which can be modeled using either explicit or implicit methods. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and often provides a good approximation of bulk solvent effects.

Explicit solvent models, where individual solvent molecules are included in the simulation, offer a more detailed picture, especially when specific solvent-solute interactions like hydrogen bonding are crucial. For a polar molecule like this compound, and particularly for reactions that may involve ionic intermediates or transition states, a combination of both models or the use of an explicit solvent model would be necessary for accurate predictions of reaction energetics and mechanisms in a condensed phase.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions.

The primary source of conformational flexibility in this compound is the rotation around the single bond connecting the phenyl ring to the α-carbon. MD simulations can be used to explore the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations. These simulations would likely show that the molecule preferentially adopts conformations that minimize steric hindrance between the bulky bromine atoms and the phenyl ring.

Furthermore, MD simulations in a condensed phase (either as a pure liquid or in solution) can reveal the nature and strength of intermolecular interactions. For this compound, these interactions would be dominated by dipole-dipole forces due to the polar C-Br and C-N bonds. Additionally, the bromine atoms can participate in halogen bonding, a type of non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic region of a neighboring molecule. nih.gov MD simulations can quantify the extent and influence of these interactions on the bulk properties of the substance.

Solvent Effects on Molecular Conformations and Dynamics

The conformation and dynamic behavior of this compound are intrinsically linked to its surrounding environment. Solvents can significantly influence the stability of different conformers and the energy barriers for rotation around single bonds. While specific experimental or computational studies on the solvent effects for this exact molecule are not prevalent in publicly available literature, general principles of physical organic chemistry and computational modeling can be applied to predict these effects.

Table 1: Predicted Solvent Effects on the Conformation of this compound

| Solvent | Dielectric Constant (ε) | Predicted Dominant Conformer | Predicted C-Br Bond Length (Å) | Predicted Dipole Moment (Debye) |

| Cyclohexane | 2.02 | Gauche | 1.95 | 2.1 |

| Dichloromethane | 8.93 | Gauche | 1.96 | 2.8 |

| Acetonitrile (B52724) | 37.5 | Eclipsed | 1.97 | 3.5 |

| Water | 80.1 | Eclipsed | 1.98 | 4.2 |

| Note: The data in this table is hypothetical and serves as an illustrative example of the expected trends based on computational models. |

Prediction of Crystal Packing and Solid-State Properties

The arrangement of molecules in a crystal lattice dictates many of the bulk properties of a solid material, including its melting point, solubility, and bioavailability in pharmaceutical contexts. Predicting the crystal packing of this compound can be achieved through computational methods like Hirshfeld surface analysis and the use of force fields optimized for solid-state simulations.

Table 2: Predicted Intermolecular Interactions in the Crystal Lattice of this compound

| Interaction Type | Predicted Contribution to Hirshfeld Surface | Key Atomic Contacts |

| H···H | 35-45% | H (phenyl) ··· H (phenyl) |

| Br···H/H···Br | 15-25% | Br ··· H (phenyl) |

| C···H/H···C | 10-20% | C (phenyl) ··· H (phenyl) |

| Br···N | 5-10% | Br ··· N (nitrile) |

| Br···Br | 3-8% | Br ··· Br |

| Note: This data is extrapolated from studies on structurally similar compounds and represents a predictive analysis. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR studies are essential tools in modern chemistry for establishing mathematical relationships between the structural features of molecules and their biological activities or physicochemical properties. These models can accelerate the discovery and optimization of new chemical entities.

Development of Predictive Models for Reactivity and Selectivity

For this compound, QSAR models could be developed to predict its reactivity in various chemical reactions, such as nucleophilic substitutions or cycloadditions. The development of such a model would involve:

Data Collection: Gathering experimental data on the reactivity of a series of analogs of this compound.

Descriptor Calculation: Computing a wide range of molecular descriptors for each analog. These can include electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and topological descriptors.

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms (e.g., support vector machines, random forests) to build a predictive model.

Validation: Rigorously validating the model using internal and external validation techniques to ensure its predictive power.

While a specific QSAR model for this compound is not available in the literature, studies on other classes of compounds, such as 2-phenylacrylonitriles, have successfully used this approach to predict cytotoxicity. nih.gov

Rational Design of Novel Analogs with Tuned Chemical Properties

A validated QSAR/QSPR model can be a powerful tool for the rational design of new analogs of this compound with desired properties. By analyzing the descriptors that have the most significant impact on the predicted activity or property, chemists can make targeted structural modifications. For example, if a QSAR model indicates that a more electron-withdrawing substituent on the phenyl ring would enhance a particular reactivity, analogs with nitro or trifluoromethyl groups could be synthesized and tested. This approach, often referred to as rational drug design, has been successfully applied to other complex molecules. acs.org

The physical interpretation of a QSAR model can provide valuable insights into the structure-activity relationship, helping to identify key structural features that can be modified to enhance a desired property. nih.gov This computational-driven approach significantly reduces the time and cost associated with traditional trial-and-error synthesis and screening.

Applications As a Synthetic Building Block and Precursor in Advanced Materials and Fine Chemical Synthesis Non Clinical Research Focus

Synthesis of Nitrogen-Containing Heterocycles of Academic and Industrial Interest

The structural motifs within 2-bromo-2-(4-bromophenyl)acetonitrile make it an adept precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The α-bromo group provides a reactive site for nucleophilic substitution, while the nitrile and the adjacent methine proton can participate in cyclization and condensation reactions.

The synthesis of five- and six-membered nitrogen heterocycles can be achieved through various condensation and cyclization strategies. The reactivity of the α-bromoacetonitrile moiety is central to these transformations.

Pyridine Derivatives: Substituted pyridines can be synthesized through cascade reactions. For instance, a plausible route involves the reaction of this compound with a 1,3-dicarbonyl compound in the presence of a base. The initial alkylation at the active methylene (B1212753) of the dicarbonyl compound, followed by cyclization with an ammonia source, would lead to a highly substituted pyridine ring.

Pyrrole Derivatives: The Hantzsch pyrrole synthesis, which typically involves the reaction of an α-haloketone with a β-ketoester and an amine, can be adapted. The α-bromoacetonitrile can serve as the α-halocarbonyl equivalent, reacting with an enamine or a β-ketoester in the presence of a base to form the pyrrole ring after cyclization and aromatization.

Imidazole Derivatives: A common method for imidazole synthesis is the condensation of an α-haloketone with an amidine. Analogously, this compound can react with various amidines. The reaction proceeds via initial nucleophilic substitution of the bromine by the amidine, followed by intramolecular cyclization and elimination to furnish 2,4-disubstituted imidazoles.

Pyrazole Derivatives: Pyrazoles are typically synthesized by the condensation of a 1,3-dicarbonyl compound with hydrazine. An alternative approach using this compound would involve its reaction with a hydrazine derivative. The reaction could proceed through the formation of a hydrazone intermediate, followed by an intramolecular cyclization to yield a pyrazole core functionalized with a 4-bromophenyl group.

Table 1: Potential Reactions for Heterocycle Synthesis

| Heterocycle | Reactants | General Conditions | Product Type |

|---|---|---|---|

| Pyridine | 1,3-Dicarbonyl compound, Ammonia source | Base-catalyzed condensation | Polysubstituted Pyridine |

| Pyrrole | β-Ketoester, Amine | Base-catalyzed condensation | Functionalized Pyrrole |

| Imidazole | Amidine | Base-catalyzed condensation | 2,4-Disubstituted Imidazole |

| Pyrazole | Hydrazine derivative | Base-catalyzed condensation | Substituted Pyrazole |

The presence of the 4-bromophenyl group in this compound is particularly advantageous for the synthesis of fused bicyclic heterocycles like quinolines, isoquinolines, and indoles. This is often achieved through transition-metal-catalyzed reactions.

Quinoline Derivatives: The Friedländer synthesis is a classical method for quinoline formation, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. A modern approach could involve a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Heck coupling) to introduce a vinyl or carbonyl group ortho to an amino group on a separate aromatic precursor, which then undergoes condensation with the active methylene of 2-(4-bromophenyl)acetonitrile (after reduction of the bromo group) to form the quinoline core.

Isoquinoline Derivatives: Isoquinoline synthesis can be achieved through methods like the Bischler-Napieralski or Pictet-Spengler reactions. A strategy involving this compound could start with the conversion of the nitrile group to an aminomethyl group. This intermediate, a substituted phenethylamine derivative, can then undergo cyclization with an aldehyde or acid chloride to form the isoquinoline skeleton.

Indole Derivatives: The Fischer indole synthesis is a prominent method, but not directly applicable. A more relevant approach would be the Larock indole synthesis, which involves the palladium-catalyzed annulation of an alkyne and an ortho-haloaniline. Here, the 4-bromophenyl group of the title compound could be modified to include an ortho-amino group. Subsequent palladium-catalyzed coupling with an alkyne would lead to the formation of an indole ring.

Role in the Construction of Carbon-Rich Architectures and Functional Scaffolds

The multiple reactive sites on this compound allow for its use as a versatile building block in the synthesis of larger, more complex carbon-based structures.

The 4-bromophenyl group is a key handle for extending the aromatic system through cross-coupling reactions. Bromo-functionalized polycyclic aromatic hydrocarbons are valuable intermediates for creating larger, conjugated systems with tailored electronic properties.

Using transition metal catalysis, such as Suzuki, Stille, or Negishi coupling, the bromine atom on the phenyl ring can be substituted with various aryl, vinyl, or alkynyl groups. This allows for the systematic construction of larger PAHs. The nitrile group can be maintained throughout these transformations or can be converted into other functional groups as needed for further elaboration of the π-system.

Dendrimers and macrocycles are large, well-defined molecules with unique properties. The synthesis of such structures relies on the use of multifunctional building blocks that can be linked together in a controlled manner. With its three distinct functional groups, this compound has the potential to serve as such a building block.

For instance, the 4-bromophenyl group can be used as a connection point for the arms of a dendrimer, while the α-bromo and nitrile groups can be modified to create the branching points. Similarly, in macrocycle synthesis, the molecule can be used in cyclization reactions where the different functional groups react intramolecularly or with other monomers. The nitrile group is also known to participate in supramolecular assemblies through non-covalent interactions, such as dipole-dipole or anion-π interactions, which is a key principle in the design of self-assembling systems. dntb.gov.ua

Precursor for Advanced Functional Materials Research

The electronic properties imparted by the bromophenyl and nitrile groups make this compound a promising precursor for advanced functional materials. Arylacetonitriles are known to be useful in the synthesis of materials for organic electronics.

Research on the related compound, 4-bromophenylacetonitrile (B126402), has shown its utility in the synthesis of light-emitting polymers and materials for non-doped red organic light-emitting diodes (OLEDs). These applications leverage the ability of the bromophenyl group to participate in polymerization reactions, such as Yamamoto coupling, to create conjugated polymer backbones. The polar nitrile group can enhance the electron-transporting properties of the resulting materials.

It is therefore plausible that this compound could be used to synthesize novel polymers and small molecules for applications in organic electronics. The additional α-bromo group offers a further point of functionalization, allowing for the creation of more complex and potentially more efficient materials for use in OLEDs, organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Table 2: Potential Applications in Materials Science

| Material Class | Synthetic Strategy | Potential Application |

|---|---|---|

| Conjugated Polymers | Transition-metal-catalyzed cross-coupling (e.g., Yamamoto, Suzuki) | Organic Light-Emitting Diodes (OLEDs) |

| Dendrimers | Convergent or divergent synthesis using the multiple functional groups | Drug delivery, catalysis |

| Supramolecular Assemblies | Self-assembly driven by non-covalent interactions involving the nitrile group | Sensors, molecular switches |

| Small Molecules for Electronics | Functionalization via cross-coupling followed by purification | Organic Field-Effect Transistors (OFETs) |

Monomer or Intermediate for Organic Semiconductors and Optoelectronic Materials

In the field of organic electronics, this compound and its derivatives are valuable precursors for the synthesis of novel organic semiconductors and materials for optoelectronic devices. The presence of the aromatic bromophenyl group and the electron-withdrawing nitrile functionality can be exploited to tune the electronic properties of resulting materials.

Research has shown that related brominated aromatic compounds can be utilized in cross-coupling reactions, such as Suzuki or Stille couplings, to construct conjugated polymers and small molecules. These materials are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). While direct studies on this compound are limited, the analogous compound 4-bromophenylacetonitrile has been used in the synthesis of new fluorene-based alternating polymers and light-emitting copolymers. For instance, it has been a key ingredient in creating a novel non-doped red organic light-emitting diode (OLED) material, N-methyl-3,4-bis(4-(N-(1-naphthyl)phenylamino)phenyl)maleimide.

The following table summarizes the types of materials and potential applications stemming from the use of bromophenylacetonitrile derivatives in organic electronics research:

| Material Class | Synthetic Utility of Bromophenylacetonitrile Moiety | Potential Applications |

| Conjugated Polymers | Serves as a building block in polymerization reactions (e.g., Yamamoto coupling) to create extended π-conjugated systems. | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), Organic Field-Effect Transistors (OFETs) |

| Small Molecule Semiconductors | Acts as a precursor for the synthesis of functional small molecules with tailored electronic properties. | Active layers in OLEDs and OPVs, charge transport materials |

| Light-Emitting Materials | Incorporated into the structure of molecules designed to exhibit specific photoluminescent properties. | Emissive layers in OLED displays and solid-state lighting |

Application in Liquid Crystals and Self-Assembling Systems

The rigid aromatic core and the polar nitrile group of this compound suggest its potential as a structural motif in the design of liquid crystals and self-assembling systems. The interplay of shape anisotropy, arising from the phenyl ring, and dipolar interactions, from the nitrile group, can drive the formation of ordered structures on a molecular level.